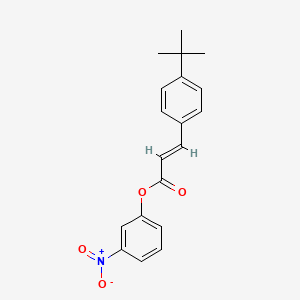
1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol, also known as DMPP, is a small molecule inhibitor that has been widely used in scientific research. DMPP has a unique chemical structure that allows it to interact with specific enzymes and proteins in cells, leading to a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol involves its ability to bind to specific sites on target enzymes and proteins. 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol binds to the regulatory domain of PKC, preventing its activation and downstream signaling. 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol also binds to the catalytic site of PDE, inhibiting its activity and increasing intracellular levels of cyclic nucleotides. Additionally, 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol can directly block CNG channels, preventing the influx of ions and modulating neuronal activity.
Biochemical and Physiological Effects:
1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol has been shown to have a variety of biochemical and physiological effects. Inhibition of PKC by 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol can lead to decreased cell proliferation, apoptosis, and altered gene expression. Inhibition of PDE by 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol can lead to increased intracellular levels of cyclic nucleotides, leading to vasodilation, bronchodilation, and anti-inflammatory effects. 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol can also modulate neuronal activity by blocking CNG channels, leading to altered sensory perception and pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol has several advantages for lab experiments, including its high potency and selectivity for specific enzymes and proteins. 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol is also readily available and can be easily synthesized or purchased from commercial sources. However, 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol has several limitations, including its potential toxicity and non-specific effects on other enzymes and proteins. Careful experimental design and optimization are required to minimize these limitations and ensure accurate and reproducible results.
Orientations Futures
There are several future directions for the use of 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol in scientific research. One potential application is in the development of novel therapeutics for various diseases, such as cancer, inflammation, and neurological disorders. 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol can also be used as a tool to investigate the underlying mechanisms of various cellular processes and diseases. Additionally, the development of more selective and potent 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol analogs may provide new insights into the specific roles of target enzymes and proteins in cellular functions.
Méthodes De Synthèse
The synthesis of 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol involves a multi-step process that begins with the reaction of 2,6-diphenyl-4-pyrimidinamine with methyl acetoacetate. This reaction forms 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol in high yield. The purity of 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol can be improved using various purification techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol has been widely used in scientific research due to its ability to inhibit specific enzymes and proteins in cells. 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol has been shown to inhibit the activity of various enzymes, including protein kinase C (PKC), phosphodiesterase (PDE), and cyclic nucleotide-gated (CNG) channels. These enzymes play important roles in various cellular processes, such as signal transduction, gene expression, and ion channel regulation. By inhibiting these enzymes, 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol can modulate cellular functions and provide insights into the underlying mechanisms of various diseases.
Propriétés
IUPAC Name |
2-(2,6-diphenylpyrimidin-4-yl)-5-methyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-14-12-19(25)24(23-14)18-13-17(15-8-4-2-5-9-15)21-20(22-18)16-10-6-3-7-11-16/h2-13,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCANLKHGPQWEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-diphenylpyrimidin-4-yl)-5-methyl-1H-pyrazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,5-dimethylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine](/img/structure/B5707469.png)
![1-[2-(2-biphenylyloxy)ethyl]pyrrolidine](/img/structure/B5707470.png)
![4-{[(1-allyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5707476.png)

![8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-3-(4-iodophenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B5707502.png)


![4-{2-[(2-ethylphenyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol](/img/structure/B5707523.png)
![2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5707527.png)

![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5707544.png)

